1-Chloro-4-(methylsulfanyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(methylsulfanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(methylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: 1-Chloro-4-(methylsulfinyl)butan-2-one, 1-Chloro-4-(methylsulfonyl)butan-2-one.
Reduction: 1-Chloro-4-(methylsulfanyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(methylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(methylsulfanyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(methylsulfanyl)butan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfonyl)butan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and properties.
1-Chloro-4-(methylthio)butan-2-one: Similar structure but with a thioether group, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
953045-49-3 |
---|---|
Molekularformel |
C5H9ClOS |
Molekulargewicht |
152.64 g/mol |
IUPAC-Name |
1-chloro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
InChI-Schlüssel |
UQEKEGUCKSIGDU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.